molecular formula C11H20O9 B032371 Methyl beta-xylobioside CAS No. 69973-32-6

Methyl beta-xylobioside

Cat. No.: B032371
CAS No.: 69973-32-6
M. Wt: 296.27 g/mol
InChI Key: RBTWYUVVELVCEW-JWJFVCDFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl beta-xylobioside can be synthesized through a chemical reaction involving methyl beta-D-xylopyranoside and 4-nitrophenylboronic acid ester . The reaction typically involves the following steps:

    Glycosylation: Methyl beta-D-xylopyranoside reacts with 4-nitrophenylboronic acid ester to form an intermediate.

    Reduction: The intermediate is reduced to form the desired product.

    Hydrolysis: The final step involves hydrolysis to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using xylanase-catalyzed transglycosylation reactions . This method is advantageous due to its specificity and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl beta-xylobioside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl beta-xylobioside has several scientific research applications, including:

Comparison with Similar Compounds

    Cellobioside: A disaccharide composed of two glucose units linked by a beta-1,4-glycosidic bond.

    Maltobioside: A disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond.

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-methoxyoxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O9/c1-17-10-9(16)7(14)5(3-19-10)20-11-8(15)6(13)4(12)2-18-11/h4-16H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTWYUVVELVCEW-JWJFVCDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)OC2C(C(C(CO2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990222
Record name Methyl 4-O-pentopyranosylpentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69973-32-6
Record name Methyl beta-xylobioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069973326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-O-pentopyranosylpentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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